molecular formula C12H27Cl2N3 B1424705 1-Methyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride CAS No. 1220020-71-2

1-Methyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride

Cat. No. B1424705
CAS RN: 1220020-71-2
M. Wt: 284.27 g/mol
InChI Key: PAAPVRYXJTWYBJ-UHFFFAOYSA-N
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Description

1-Methyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride is a chemical compound with the molecular formula C12H27Cl2N3 . It’s part of a class of organic compounds known as piperazines . Piperazine derivatives are known for their wide range of biological and pharmaceutical activity .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years due to their biological and pharmaceutical significance . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not specified in the sources .

Scientific Research Applications

Piperazine Derivatives in Peptide Carboxyl Group Derivatization

  • Study: Piperazine-based derivatives, including 1-(1-methyl-4-piperidinyl)piperazine (M-PP), were used for derivatization of carboxyl groups on peptides, enhancing ionization efficiency in mass spectrometry. This shows potential for highly sensitive peptide determination in proteomics (Qiao et al., 2011).

Novel Piperazine Derivatives in Pharmacology

  • Study: Synthesis and evaluation of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, indicating potential use in antidepressant and antianxiety applications (Kumar et al., 2017).

Dopamine Uptake Inhibition

  • Study: The synthesis of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR-12909), a dopamine uptake inhibitor, highlights its application in neuroscience and potential therapeutic uses (Ironside et al., 2002).

Anticancer Activity of Piperazine-Based Compounds

  • Study: Investigation of 4-methyl-piperazine-1-carbodithioic acid derivatives, like TM-208, for their anticancer activity and low toxicity, demonstrates the therapeutic potential of piperazine derivatives in cancer treatment (Jiang et al., 2007).

Piperazine Derivatives as Herbicides and Plant Growth Regulators

  • Study: Synthesis of 1-methyl and acetyl-4-substituted piperazines for potential use as herbicides and plant growth regulators, revealing their application in agriculture (Stoilkova et al., 2014).

Piperazine Derivatives in Cholesterol Regulation

  • Study: The development of a piperazine-based compound, K-604, as an inhibitor for human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), highlights its potential in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Mechanism of Action

Target of Action

Piperazine derivatives are known to interact with various protein targets, including transcription factors , which play essential roles in various cellular processes and pathogenesis of diseases.

Mode of Action

It is known that piperazine derivatives can interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity , suggesting they may interact with multiple pathways

Result of Action

Given the known interactions of piperazine derivatives with protein targets , it is likely that this compound would have significant effects at the molecular and cellular level.

properties

IUPAC Name

1-methyl-4-(2-piperidin-3-ylethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3.2ClH/c1-14-7-9-15(10-8-14)6-4-12-3-2-5-13-11-12;;/h12-13H,2-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAPVRYXJTWYBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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